methyl {4-oxo-2-[(pyridin-2-ylmethyl)sulfanyl]quinazolin-3(4H)-yl}acetate
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Overview
Description
Methyl 2-[4-oxo-2-[(2-pyridylmethyl)sulfanyl]-3(4H)-quinazolinyl]acetate is a heterocyclic compound with a complex structure that includes a quinazoline core, a pyridine ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-oxo-2-[(2-pyridylmethyl)sulfanyl]-3(4H)-quinazolinyl]acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with 2-pyridylmethylthiol in the presence of a suitable cyclizing agent. The reaction conditions often include heating the mixture under reflux in a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-oxo-2-[(2-pyridylmethyl)sulfanyl]-3(4H)-quinazolinyl]acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
Methyl 2-[4-oxo-2-[(2-pyridylmethyl)sulfanyl]-3(4H)-quinazolinyl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 2-[4-oxo-2-[(2-pyridylmethyl)sulfanyl]-3(4H)-quinazolinyl]acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazoline and pyridine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate
- Methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetate
Uniqueness
Methyl 2-[4-oxo-2-[(2-pyridylmethyl)sulfanyl]-3(4H)-quinazolinyl]acetate is unique due to the presence of both a quinazoline core and a pyridine ring, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C17H15N3O3S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl 2-[4-oxo-2-(pyridin-2-ylmethylsulfanyl)quinazolin-3-yl]acetate |
InChI |
InChI=1S/C17H15N3O3S/c1-23-15(21)10-20-16(22)13-7-2-3-8-14(13)19-17(20)24-11-12-6-4-5-9-18-12/h2-9H,10-11H2,1H3 |
InChI Key |
VITAIKCTJYRRQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=N3 |
Origin of Product |
United States |
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